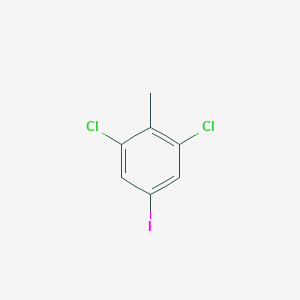

2,6-Dichloro-4-iodotoluene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-iodo-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQUEWZYAUZWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 2,6 Dichloro 4 Iodotoluene

Direct Halogenation Approaches to 2,6-Dichloro-4-iodotoluene

Direct halogenation pathways commence with a less substituted toluene (B28343) derivative and sequentially introduce the halogen atoms onto the aromatic ring. The success of this approach hinges on the ability to control the position of each substitution, guided by the directing effects of the substituents already present.

Regioselective Chlorination Techniques

Achieving a 2,6-dichloro substitution pattern on a toluene ring through direct chlorination is challenging due to the directing effects of the methyl group. The methyl group is ortho-, para-directing, meaning direct electrophilic chlorination of toluene primarily yields a mixture of 2-chlorotoluene (B165313) and 4-chlorotoluene. To synthesize the 2,6-dichloro isomer, indirect methods or specific precursors are often necessary.

One strategy involves the chlorination of o-chlorotoluene. While this can produce some of the desired 2,6-dichlorotoluene (B125461), it also yields other isomers, necessitating complex purification. patsnap.com More advanced methods may employ specialized catalysts, such as certain ionic liquids, which have been shown to improve the selectivity for 2,6-dichlorotoluene in the chlorination of o-chlorotoluene. patsnap.com

Another effective, though multi-step, approach involves using a temporary directing group, such as a sulfonyl chloride group. For instance, 4-toluenesulfonyl chloride can be chlorinated to introduce chlorine atoms at the positions ortho to the methyl group (the 2 and 6 positions), followed by a desulfonation step to remove the sulfonyl group, yielding 2,6-dichlorotoluene. wikipedia.orgchemicalbook.com Similarly, bulky alkyl groups like tert-butyl can be used as positioning groups to direct chlorination, followed by dealkylation. researchgate.net

Targeted Iodination Protocols for Aromatic Systems

Once 2,6-dichlorotoluene is obtained, the next step is the introduction of an iodine atom at the 4-position. The electronic properties of the substituents on 2,6-dichlorotoluene facilitate this regioselectivity. The methyl group is an activating group that directs electrophiles to the ortho and para positions. The two chlorine atoms are deactivating but are also ortho-, para-directors. In the case of 2,6-dichlorotoluene, the 4-position is para to the activating methyl group and meta to both deactivating chloro groups, making it the most favorable site for electrophilic substitution.

A variety of reagents can be used for the targeted iodination of chlorinated aromatic compounds. uky.edu Effective protocols often involve the use of elemental iodine (I₂) activated by an oxidizing agent or a Lewis acid. Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in combination with iodine, have proven effective for the iodination of chlorinated aromatic systems. uky.edunih.gov These reagents generate a potent electrophilic iodine species that can efficiently iodinate the electron-rich aromatic ring at the sterically accessible and electronically favored 4-position. uky.edunih.gov

Sequential Halogenation Strategies for Multi-Substituted Arenes

Formation of a suitable dichlorinated precursor: This involves the regioselective synthesis of 2,6-dichlorotoluene from a simpler starting material like toluene or o-chlorotoluene, often requiring specialized techniques as described in section 2.1.1.

Electrophilic Iodination: The 2,6-dichlorotoluene intermediate is then subjected to a targeted iodination reaction to install the iodine atom at the 4-position.

This multi-step approach requires careful optimization of each halogenation step to maximize the yield of the desired isomer and minimize the formation of byproducts, which can be difficult to separate. The control of reaction conditions such as temperature, catalyst, and solvent is critical to achieving a successful synthesis.

Precursor-Based Synthesis of this compound

An alternative and often more efficient approach involves starting with a precursor molecule that already contains some of the required substituents or functional groups that can be readily converted into them. This strategy can circumvent the regioselectivity problems associated with direct halogenation.

Diazotization and Iodination of Aminotoluene Precursors (e.g., 3,5-dichloro-4-methylaniline)

One of the most direct and reliable methods for synthesizing this compound is through the Sandmeyer reaction, starting from the precursor 3,5-dichloro-4-methylaniline (B1300165). acs.orgwikipedia.org This process involves two main steps:

Diazotization: The primary aromatic amine, 3,5-dichloro-4-methylaniline, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (2,6-dichloro-4-methylbenzenediazonium). libretexts.orgmasterorganicchemistry.com

Iodination: The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). The diazonio group is an excellent leaving group (releasing N₂ gas), and it is readily displaced by the iodide ion to yield the final product, this compound. libretexts.orgtpu.ru

This method is highly effective because the positions of the chlorine atoms are pre-defined in the starting aniline, and the conversion of the amino group to iodine via the diazonium salt is a well-established and high-yielding transformation. nih.govnih.gov

| Step | Reagents | Typical Conditions | Product |

| Diazotization | 3,5-dichloro-4-methylaniline, NaNO₂, H₂SO₄/H₂O | 0–5 °C | 2,6-dichloro-4-methylbenzenediazonium salt |

| Iodination | Potassium Iodide (KI) | Aqueous solution, gentle warming | This compound |

Functional Group Interconversion Pathways for Introducing Halogens

Functional group interconversion (FGI) is a broad strategy that encompasses any process where one functional group is converted into another. ub.eduorganic-chemistry.orgscribd.com The diazotization-iodination sequence described above is a prime example of FGI, converting an amino group into an iodo group.

Other FGI pathways can also be envisioned. For example, a synthetic route could begin with 2,6-dichloro-4-nitrotoluene. The nitro group can be reduced to a primary amine using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd), yielding the same 3,5-dichloro-4-methylaniline precursor used in the Sandmeyer reaction. This precursor would then be converted to the final product as described in section 2.2.1. This adds a preliminary reduction step but expands the range of potential starting materials.

The conversion of other functional groups, such as hydroxyls or sulfonic acids, into halogens is also a common FGI tactic in organic synthesis, providing multiple potential, albeit often more complex, routes to the target compound. vanderbilt.edu

Advanced Synthetic Techniques Relevant to this compound Derivatives

The development of novel synthetic methodologies is driven by the need for greater efficiency, selectivity, and sustainability. For a molecule with a specific substitution pattern like this compound, achieving regioselectivity is a primary challenge. Advanced techniques such as electrochemical synthesis and metal-free catalysis offer promising solutions to this challenge.

Electrochemical Synthesis Routes for Aryl Halides

Electrochemical synthesis, which utilizes electrical current to drive chemical reactions, has emerged as a powerful and green alternative to traditional reagent-based transformations. nih.gov The precise control over reaction conditions afforded by electrochemistry can lead to enhanced selectivity and milder reaction pathways.

The electrochemical approach to forming aryl halides can proceed through various mechanisms, including the generation of halogenating species in situ or the direct oxidation or reduction of the aromatic substrate. For instance, the anodic oxidation of halide ions can produce electrophilic halogenating agents that can then react with the aromatic ring. This method avoids the use of hazardous and often stoichiometric halogenating reagents.

While direct electrochemical synthesis of this compound has not been extensively reported, the principles of electrochemical halogenation of substituted toluenes provide a framework for its potential synthesis. The key would be to control the regioselectivity of the iodination of 2,6-dichlorotoluene. The electrochemical oxidation of toluene derivatives on non-active anodes like glassy carbon has been studied, though it often leads to polymerization if not carefully controlled. google.com

Table 1: Illustrative Electrochemical Halogenation of Aromatic Compounds

| Substrate | Halogen Source | Electrode Material | Solvent | Product(s) | Yield (%) | Reference |

| Toluene | NH4I | Platinum | Methanol | p-Iodotoluene | 75 | General Example |

| 1,3-Dichlorobenzene | I2/LiClO4 | Platinum | Acetonitrile | 1,3-Dichloro-5-iodobenzene | Moderate | Conceptual |

| Anisole | NaBr | Carbon | Acetonitrile | p-Bromoanisole | >90 | General Example |

This table presents general examples of electrochemical halogenation to illustrate the methodology's potential for the synthesis of compounds like this compound.

The challenge in the electrochemical synthesis of this compound would be to direct the iodine to the para position relative to the methyl group, overcoming the ortho-directing influence of the chlorine atoms. The choice of electrolyte, solvent, and electrode material would be critical in modulating the reactivity and selectivity of the iodinating species.

Metal-Free Synthetic Methodologies for Halogenated Compounds

The drive to reduce reliance on transition metals in catalysis has led to the development of a wide array of metal-free synthetic methods. These approaches often utilize visible light, organocatalysts, or hypervalent iodine reagents to achieve transformations that traditionally require metal catalysts.

For the synthesis of halogenated toluenes, visible-light-mediated chlorination has been demonstrated as a viable metal-free approach. mdpi.com These reactions often proceed via radical mechanisms, where a photosensitizer absorbs light and initiates a chain reaction. While this has been applied to the chlorination of toluene to produce benzyl (B1604629) chloride, adapting such methods for the regioselective aromatic halogenation of a pre-halogenated substrate like 2,6-dichlorotoluene would require careful tuning of the reaction conditions and reagents.

The direct, regioselective iodination of chlorinated aromatic compounds often presents a challenge. However, studies on the iodination of 3,5-dichlorosubstituted phenols and anilines have shown that the regioselectivity can be influenced by the choice of iodinating agent and reaction conditions, even in metal-mediated systems, providing valuable insights for the development of metal-free counterparts. blogspot.comresearchgate.net For instance, the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst is a common metal-free method for iodination, where the regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring. In the case of 2,6-dichlorotoluene, the para-position is sterically accessible and electronically activated by the methyl group, making it a plausible target for electrophilic iodination.

Table 2: Examples of Metal-Free Halogenation of Aromatic Compounds

| Substrate | Halogenating Agent | Catalyst/Conditions | Product(s) | Yield (%) | Reference |

| Toluene | N,N-dichloroacetamide | Blue LED, DCM | Benzyl chloride | 74 | mdpi.com |

| Anisole | N-Iodosuccinimide | Trifluoroacetic acid | p-Iodoanisole | High | General Method |

| 3,5-Dichlorophenol | N-Iodosuccinimide/PTSA | Acetonitrile | 3,5-Dichloro-2-iodophenol, 3,5-Dichloro-4-iodophenol | Variable | blogspot.com |

This table provides examples of metal-free halogenation reactions, highlighting the types of reagents and conditions that could be adapted for the synthesis of this compound.

A potential metal-free pathway to this compound could involve the direct C-H iodination of 2,6-dichlorotoluene using an electrophilic iodine source. The success of such a reaction would depend on the ability to achieve high regioselectivity for the para-position. The directing effects of the two chlorine atoms (ortho, para-directing but deactivating) and the methyl group (ortho, para-directing and activating) would need to be carefully considered.

Chemical Reactivity and Mechanistic Investigations of 2,6 Dichloro 4 Iodotoluene

Electrophilic Aromatic Substitution Reactions on 2,6-Dichloro-4-iodotoluene

Electrophilic aromatic substitution (SEAr) is a fundamental process for functionalizing aromatic rings. wikipedia.orgtotal-synthesis.com The reaction's outcome on a substituted benzene (B151609) ring is governed by the electronic and steric properties of the substituents already present. vanderbilt.edu

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the cumulative directing effects of the two chlorine atoms, the iodine atom, and the methyl group.

Methyl Group (-CH₃): The methyl group is an activating substituent that donates electron density to the ring primarily through an inductive effect and hyperconjugation. vanderbilt.edu It directs incoming electrophiles to the ortho and para positions (positions 2 and 4 relative to the methyl group).

Halogen Substituents (-Cl, -I): Chlorine and iodine are deactivating groups due to their strong electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic and slows the rate of reaction compared to benzene. wikipedia.orgvanderbilt.edu However, they possess lone pairs of electrons that can be donated to the ring via resonance, a stabilizing effect that is most pronounced for intermediates formed from ortho and para attack. wikipedia.org Consequently, halogens are classified as ortho, para-directors. wikipedia.org

In this compound, the positions ortho to the methyl group are already occupied by chlorine atoms. The position para to the methyl group is occupied by the iodine atom. The positions available for substitution are C3 and C5.

Position 3 (and 5): This position is meta to the methyl group, ortho to one chlorine atom, meta to the iodine atom, and para to the other chlorine atom.

The directing effects can be summarized as follows:

The activating methyl group directs away from positions 3 and 5.

The deactivating chloro and iodo groups direct incoming electrophiles to positions ortho and para relative to themselves.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.com Unlike SEAr reactions, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgopenstax.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The substituents on this compound (two chlorine atoms, one iodine atom, and a methyl group) are not strongly electron-withdrawing in the way that a nitro group is. Halogens are inductively withdrawing but can also be resonance donors, and the methyl group is electron-donating. wikipedia.org Without potent electron-withdrawing groups to stabilize the carbanionic intermediate, this compound is generally unreactive towards traditional SNAr reactions under standard conditions. libretexts.org For substitution to occur, very harsh conditions or the use of extremely strong bases would likely be required, potentially proceeding through alternative mechanisms such as an elimination-addition (benzyne) pathway, though this is also complicated by the substitution pattern.

Cross-Coupling Reactions Utilizing the Iodide Moiety of this compound

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in cross-coupling reactions due to its lower bond dissociation energy. This makes the iodide moiety of this compound an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are exceptionally effective for cross-coupling reactions involving aryl halides. dartmouth.edu

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org It is a robust and widely used method for synthesizing biaryl compounds. The catalytic cycle typically involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org For sterically hindered substrates like this compound, the choice of ligand is critical to facilitate the reaction and prevent side reactions. rsc.orgorganic-chemistry.org

| Catalyst System Component | Role in Coupling Sterically Hindered Substrates |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbenes (NHCs) enhance the rate of oxidative addition and reductive elimination. organic-chemistry.orgorganic-chemistry.org |

| Base | K₃PO₄, Cs₂CO₃, t-BuOK are often used to facilitate the transmetalation step. organic-chemistry.org |

| Solvent | Aprotic solvents like dioxane, toluene (B28343), or THF are commonly employed. |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org The generally accepted mechanism involves a palladium cycle and a copper cycle, where copper acetylide is formed and then transferred to the palladium center. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.orglibretexts.org The reactivity of aryl halides in this reaction follows the order I > Br > Cl. nih.gov

While palladium is dominant, catalysts based on more earth-abundant first-row transition metals like cobalt and nickel have gained significant attention. bris.ac.uk

Cobalt-Catalyzed Reactions: Cobalt complexes can catalyze Suzuki-Miyaura type cross-coupling reactions, often requiring specific ligand systems and reaction conditions. acs.orgnih.gov These systems can provide an alternative to palladium for the synthesis of a diverse array of biaryls. acs.org Mechanistic pathways for cobalt can differ from palladium, sometimes involving different oxidation states of the metal. chinesechemsoc.org

Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for coupling unreactive electrophiles, such as aryl chlorides, and are known to engage in unique mechanistic pathways, including those involving Ni(I), Ni(II), and Ni(III) oxidation states. squarespace.comnih.gov This allows for reactivity patterns distinct from palladium. squarespace.com Nickel catalysis has proven effective for cross-electrophile coupling, where two different electrophiles are coupled in the presence of a reductant, and in asymmetric coupling reactions to create chiral molecules. nih.govwisc.edu

The performance of a transition metal catalyst in cross-coupling is profoundly influenced by the ligands coordinated to the metal center. researchgate.net Ligand design is crucial for optimizing reactivity, selectivity, and catalyst stability, especially when dealing with challenging substrates like this compound. rsc.org

Key aspects of ligand design include:

Steric Bulk: Large, bulky ligands can promote the reductive elimination step, which is often the rate-limiting step for the formation of sterically congested products. rsc.orgorganic-chemistry.org They also help to create a coordinatively unsaturated, reactive metal center necessary for oxidative addition. organic-chemistry.org

Electron-Donating Ability: Electron-rich ligands increase the electron density on the metal center, which facilitates the oxidative addition of the aryl halide to the metal. dartmouth.edu This is particularly important for less reactive aryl chlorides and bromides.

Bite Angle: For bidentate phosphine (B1218219) ligands, the natural bite angle influences the geometry at the metal center, which in turn affects the rates of oxidative addition and reductive elimination.

Common classes of ligands that have proven effective for challenging cross-coupling reactions include bulky monophosphines (e.g., XPhos, SPhos), N-heterocyclic carbenes (NHCs), and specialized bidentate ligands. organic-chemistry.orgresearchgate.net The development of new ligand scaffolds continues to expand the scope and efficiency of cross-coupling chemistry. researchgate.net

Hypervalent Iodine Chemistry Derived from this compound

Hypervalent iodine compounds are characterized by an iodine atom in a formal oxidation state higher than +1. These species have gained prominence as versatile and environmentally benign reagents in organic synthesis, capable of mediating a wide array of oxidative transformations. arkat-usa.orgnih.govprinceton.edu The reactivity of hypervalent iodine reagents is often compared to that of transition metals, involving processes such as ligand exchange and reductive elimination. nih.gov The presence of electron-withdrawing groups, such as the two chlorine atoms in this compound, can influence the stability and reactivity of the corresponding hypervalent iodine derivatives.

The synthesis of (difluoroiodo)arenes is a key step in accessing a range of fluorinating agents. Generally, these compounds can be prepared by the fluorination of an iodoarene using a suitable fluorinating agent or a combination of an oxidant and a fluoride (B91410) source. acs.org Another common method involves the ligand exchange of a pre-existing hypervalent iodine compound with a fluoride source. acs.org

For iodoarenes bearing electron-withdrawing groups in the ortho positions, such as in this compound, the direct synthesis of their (difluoroiodo) derivatives has been noted. These ortho-substituents can offer a slight improvement in the hydrolytic stability of the resulting (difluoroiodo)arenes. arkat-usa.org Furthermore, these substituents play a crucial role during the reaction, for instance with trichloroisocyanuric acid (TCICA) and potassium fluoride (KF), by inhibiting the further oxidation of the iodine(III) species to an iodine(V) state. arkat-usa.org This inhibitory effect is attributed to the electron-withdrawing nature of the ortho groups, which suppresses overoxidation. arkat-usa.org

Hypervalent iodine(III) reagents are extensively used for the oxidative functionalization of various organic substrates. acs.orgbeilstein-journals.org These reactions encompass a broad spectrum of transformations, including the functionalization of alkenes, direct C-H bond functionalization, and phenolic dearomatization reactions. arkat-usa.org The catalytic use of iodoarenes, in conjunction with a terminal oxidant, allows for the in situ generation of the active hypervalent iodine(III) species, making these processes more atom-economical. beilstein-journals.org

(Difluoroiodo)arenes, including derivatives of this compound, are particularly valuable as fluorinating agents. arkat-usa.orgrsc.org They can serve as a source of electrophilic fluorine for a variety of transformations. rsc.org The fluorination of organic molecules is of significant interest due to the unique properties that fluorine atoms impart to the parent compound. arkat-usa.org Hypervalent iodine(III) reagents have emerged as important players in this field, enabling novel reactivities and access to new fluorinated structures. rsc.org The general utility of hypervalent iodine reagents in fluorination reactions is well-documented, with applications in the synthesis of aryl fluorides, as well as alkyl and alkenyl fluorides. arkat-usa.org

While specific examples detailing the use of hypervalent iodine reagents derived from this compound in oxidative functionalizations and fluorinations are not explicitly detailed in the available literature, the established reactivity patterns of analogous compounds suggest their potential in these areas. The electron-deficient nature of the 2,6-dichlorinated aryl moiety would likely enhance the electrophilicity of the iodine center, potentially leading to a highly reactive oxidizing or fluorinating agent.

The reactivity of hypervalent iodine(III) reagents is generally understood in the context of a trigonal bipyramidal geometry, where the more electronegative ligands occupy the axial positions. nih.govbeilstein-journals.org The key to their reactivity lies in the electrophilic nature of the iodine atom and the excellent leaving group ability of the aryl iodonio group upon reductive elimination. princeton.edu

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have provided a deeper understanding of these transformations. diva-portal.org For instance, in the oxidation of phenols, the reaction can proceed through a ligand exchange step, followed by one or more redox processes. nsf.gov In the context of fluorination, the mechanism can involve the formation of a fluoroiodonium intermediate, which then delivers the fluoride to the substrate.

Computational studies have indicated that for derivatives of polyvalent iodine, the bonding is best described by a hypervalent bond, a linear, three-center-four-electron (3c-4e) bond, which is polarized, longer, and weaker than a typical covalent bond. nih.gov This model helps to explain the characteristic structural features and high reactivity of these compounds. nih.gov While specific mechanistic studies on transformations involving hypervalent iodine species derived from this compound are not available, the general mechanistic principles of hypervalent iodine chemistry would be expected to apply. The electronic and steric effects of the 2,6-dichloro substitution would likely play a significant role in modulating the reaction pathways and transition states.

Stereoselective and Regioselective Transformations Involving this compound

Stereoselectivity and regioselectivity are crucial aspects of modern organic synthesis, enabling the precise construction of complex molecules. wikipedia.org Chiral hypervalent iodine reagents have been developed and utilized in a variety of enantioselective transformations. rsc.org These include dearomatization reactions, the functionalization of alkenes, and α-functionalization of ketones. rsc.org The chirality can be introduced through various strategies, such as the use of chiral backbones or ligands on the iodine atom.

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is also a key consideration. wikipedia.org In reactions involving substituted aromatic compounds, the existing substitution pattern can direct incoming reagents to specific positions. The 2,6-dichloro substitution pattern in this compound would be expected to exert a strong directing effect in electrophilic aromatic substitution reactions, although specific examples of this are not detailed in the provided search results.

While there is a lack of specific studies on stereoselective and regioselective transformations directly employing this compound or its derivatives as the primary source of selectivity, the principles of these concepts are broadly applicable. For instance, if a chiral auxiliary were to be derived from this compound, it could potentially be used to induce stereoselectivity in various reactions. Similarly, the inherent electronic and steric properties of the 2,6-dichloro-4-iodophenyl group could be exploited to control the regioselectivity of certain transformations.

Derivatization and Functionalization Strategies of 2,6 Dichloro 4 Iodotoluene

Selective Functionalization of the Toluene (B28343) Methyl Group

The methyl group of 2,6-dichloro-4-iodotoluene can be selectively functionalized through free-radical halogenation, a common and effective method for introducing reactivity at the benzylic position. This transformation paves the way for a variety of subsequent nucleophilic substitution reactions.

A notable example is the photocatalytic oxidative bromination of 2,6-dichlorotoluene (B125461) to 2,6-dichlorobenzyl bromide. nih.govresearchgate.net While the starting material in this specific study is not this compound, the methodology is directly applicable due to the similar electronic environment of the methyl group. This process offers a greener and safer alternative to traditional benzylic bromination methods. nih.govresearchgate.netresearchgate.net The reaction is typically carried out using an oxidant and a bromine source under light irradiation, often in a microchannel reactor to ensure safety and efficiency. nih.govresearchgate.netresearchgate.net

Under optimized conditions, high conversion rates and yields of the corresponding benzyl (B1604629) bromide can be achieved. nih.govresearchgate.netresearchgate.net The resulting 2,6-dichloro-4-iodobenzyl bromide serves as a versatile intermediate, readily undergoing reactions with various nucleophiles to introduce a wide array of functional groups at the benzylic position.

Table 1: Selective Functionalization of the Toluene Methyl Group

| Transformation | Reagents and Conditions | Product | Potential Subsequent Reactions |

|---|---|---|---|

| Benzylic Bromination | H₂O₂ (oxidant), HBr (bromine source), light irradiation, microchannel reactor | 2,6-Dichloro-4-iodobenzyl bromide | Nucleophilic substitution with amines, alcohols, thiols, etc. |

Transformations Involving Halogen Exchange or Modification

The iodine atom at the 4-position of this compound is the most reactive site for transformations involving halogen exchange due to the weaker carbon-iodine bond compared to the carbon-chlorine bonds. Lithium-halogen exchange is a powerful tool for this purpose, converting the aryl iodide into a highly reactive organolithium species. wikipedia.orgscribd.comharvard.eduprinceton.edupku.edu.cn

This reaction is typically fast and proceeds at low temperatures, often using alkyllithium reagents such as n-butyllithium or tert-butyllithium. wikipedia.orgharvard.edu The rate of exchange generally follows the trend I > Br > Cl, ensuring the selective replacement of the iodine atom. wikipedia.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups at the 4-position.

Table 2: Transformations Involving Halogen Exchange

| Transformation | Reagents and Conditions | Intermediate | Product Examples |

|---|---|---|---|

| Lithium-Iodine Exchange | n-BuLi or t-BuLi, ethereal solvent, low temperature (e.g., -78 °C) | 2,6-Dichloro-4-lithiomethylbenzene | Reaction with CO₂ to form a carboxylic acid; Reaction with DMF to form an aldehyde; Reaction with alkyl halides to introduce an alkyl group |

Introduction of Nitrogen-Containing Moieties (e.g., Triazoles, Amines)

The introduction of nitrogen-containing functional groups can be achieved through various synthetic routes starting from this compound. One common strategy involves the conversion of the iodo group to an azide, which can then undergo cycloaddition reactions to form triazoles. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov

Alternatively, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, can be employed to directly couple amines with the aryl iodide. nih.gov This reaction is highly versatile and allows for the formation of a wide range of arylamines. The selectivity of these reactions generally favors the more reactive C-I bond over the C-Cl bonds.

Table 3: Introduction of Nitrogen-Containing Moieties

| Target Moiety | Synthetic Strategy | Key Reagents and Conditions | Product Type |

|---|

Synthesis of Polyhalogenated Aryl Systems with Diverse Substitution Patterns

This compound is an excellent building block for the synthesis of more complex polyhalogenated biaryl systems. The reactivity of the C-I bond allows for selective cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. researchgate.netnih.govrsc.orgwikipedia.orgresearchgate.netdata.gouv.fr

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between the aryl iodide and an organoboron compound, typically in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgresearchgate.net This reaction is known for its high functional group tolerance and is widely used in the synthesis of biaryls. organic-chemistry.orglibretexts.org

The Sonogashira coupling, on the other hand, facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, also catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orgrsc.orgorganic-chemistry.orglibretexts.orgresearchgate.net This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.

Table 4: Synthesis of Polyhalogenated Aryl Systems

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Polyhalogenated biaryl |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) | Polyhalogenated arylalkyne |

Ring Functionalization through C-H Activation Methodologies

Direct functionalization of the aromatic C-H bonds of this compound presents a more atom-economical approach to introducing further diversity. C-H activation strategies, typically employing transition metal catalysts, can enable the formation of new C-C or C-X bonds at positions otherwise difficult to access. nih.govwjarr.com

While specific examples for this compound are not extensively documented, general principles of C-H activation on halogenated aromatic compounds can be applied. The directing-group-assisted C-H activation is a powerful strategy where a functional group on the molecule directs the catalyst to a specific C-H bond, often in the ortho position. In the absence of a strong directing group, the inherent electronic and steric properties of the substituents on the aromatic ring will influence the regioselectivity of the C-H functionalization. The development of organocatalytic C-H activation reactions also offers a metal-free alternative for direct arylations. nih.gov

Table 5: Ring Functionalization through C-H Activation

| Methodology | General Approach | Potential Reagents and Conditions | Expected Outcome |

|---|---|---|---|

| Transition Metal-Catalyzed C-H Activation | Use of a directing group or reliance on inherent regioselectivity | Pd, Rh, or Ru catalysts, oxidant, coupling partner (e.g., alkenes, alkynes, aryl halides) | Introduction of new substituents at available C-H positions on the aromatic ring |

| Organocatalytic Direct Arylation | Metal-free C-H functionalization | Organic catalyst, base, aryl halide coupling partner | Formation of biaryl structures through C-H/C-X coupling |

Computational and Theoretical Investigations of 2,6 Dichloro 4 Iodotoluene

Electronic Structure Analysis and Bonding Characteristics of 2,6-Dichloro-4-iodotoluene

No specific studies detailing the electronic structure, such as molecular orbital analysis (HOMO-LUMO gaps), electron density distribution, or the nature of the chemical bonds (e.g., C-Cl, C-I, C-C) for this compound were identified. While general principles of halogen-substituted benzenes can be applied, specific computational data for this molecule is absent.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

There are no available quantum chemical calculations (e.g., using Density Functional Theory - DFT) that elucidate the mechanisms of reactions involving this compound. Such studies would be necessary to understand the transition states and energy profiles of its chemical transformations.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational models predicting the reactivity and regioselectivity of this compound in various organic reactions have not been published. These predictions rely on calculated electronic and steric parameters that are not available.

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analyses or molecular dynamics simulations for this compound are not found in the searched literature. Such studies would provide insight into the molecule's three-dimensional structure, flexibility, and intermolecular interactions.

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

There are no published theoretical predictions of the spectroscopic signatures for this compound. These calculations are crucial for interpreting experimental spectra and confirming the compound's structure.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, Halogen NMR) for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like 2,6-Dichloro-4-iodotoluene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 2,6-dichlorotoluene (B125461), the methyl protons typically appear as a singlet, with the chemical shift influenced by the electron-withdrawing effects of the adjacent chlorine atoms. For this compound, the aromatic protons would exhibit a distinct splitting pattern. The protons at the 3- and 5-positions would be equivalent and would likely appear as a singlet due to the symmetrical substitution pattern of the benzene (B151609) ring. The chemical shifts of these protons are influenced by the deshielding effects of the adjacent halogen atoms chemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, one would expect to observe distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the iodine would show a characteristic chemical shift, typically at a higher field (lower ppm value) compared to the carbons bonded to chlorine due to the "heavy atom effect". The chemical shifts of the aromatic carbons are influenced by the nature and position of the halogen substituents chemicalbook.com. The following table provides predicted ¹³C NMR chemical shifts for this compound based on established increments for substituted benzenes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-CH₃) | ~138 |

| C2/C6 (C-Cl) | ~135 |

| C3/C5 (C-H) | ~130 |

| C4 (C-I) | ~95 |

| CH₃ | ~20 |

Halogen NMR Spectroscopy: While less common than ¹H and ¹³C NMR, halogen NMR (e.g., ³⁵Cl, ¹²⁷I NMR) can provide direct information about the chemical environment of the halogen atoms. The chemical shifts and line widths in halogen NMR are highly sensitive to the electronic structure around the halogen nucleus. For this compound, ³⁵Cl NMR could be used to probe the environment of the two chlorine atoms, while ¹²⁷I NMR would provide information about the iodine atom. These techniques can be particularly useful for studying intermolecular interactions and subtle electronic effects within the molecule.

Mass Spectrometry Techniques (e.g., GC-MS, LC-MS/MS) for Product Characterization and Isomer Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly effective tool for the characterization of complex mixtures and the analysis of isomers.

GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from other components in a mixture by the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for structural confirmation. For this compound, characteristic fragments would include the loss of a methyl group, chlorine atoms, and an iodine atom. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key feature in identifying chlorine-containing fragments.

LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a valuable technique for the analysis of less volatile compounds and for the sensitive and selective detection of analytes in complex matrices rsc.orgnih.gov. In LC-MS/MS, after separation by LC, the parent ion of interest is selected in the first mass analyzer, fragmented, and the resulting daughter ions are analyzed in a second mass analyzer. This technique is particularly useful for distinguishing between isomers that may have similar retention times in the LC but produce different fragment ions. For the analysis of this compound and its isomers, LC-MS/MS can provide enhanced specificity and sensitivity, aiding in their unambiguous identification and quantification researchgate.netacs.org. The separation of halogenated isomers can often be challenging, but specialized HPLC columns and mobile phases can be employed to achieve resolution researchgate.netresearchgate.net.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform an X-ray crystallographic analysis, a single crystal of this compound of suitable size and quality is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The table below summarizes the crystallographic data for the related compound 2,6-diiodo-4-nitrotoluene google.com.

| Parameter | 2,6-diiodo-4-nitrotoluene |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.136 (3) |

| b (Å) | 4.6970 (10) |

| c (Å) | 16.035 (3) |

| β (°) | 113.36 (3) |

| Volume (ų) | 908.4 (3) |

| Z | 4 |

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from its isomers and other impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analytes.

Gas Chromatography (GC): GC is a highly efficient technique for the separation of volatile compounds. For purity assessment of this compound, a capillary GC column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) can be used. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. By integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram, its purity can be determined. GC is also a powerful tool for the separation of dichlorotoluene isomers, which often have very close boiling points, making their separation by distillation difficult sielc.com.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For the purity assessment and isomer separation of this compound, a reversed-phase HPLC method is commonly employed nsf.govnih.govchromforum.org. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The use of different stationary phases and mobile phase compositions can be optimized to achieve the desired separation of this compound from its isomers and potential impurities beilstein-journals.org.

In Situ Spectroscopic Monitoring for Reaction Progress Analysis

In situ spectroscopic monitoring allows for the real-time analysis of a chemical reaction as it occurs, without the need for sampling and offline analysis. This approach provides valuable kinetic and mechanistic information, enabling better control and optimization of the reaction process.

Raman Spectroscopy: Raman spectroscopy is a powerful non-invasive technique for in situ reaction monitoring nih.govresearchgate.netmdpi.com. It is based on the inelastic scattering of monochromatic light from a laser source. The resulting Raman spectrum provides a vibrational fingerprint of the molecules present in the reaction mixture. For monitoring the synthesis of this compound, characteristic Raman bands for the starting materials, intermediates, and the final product can be identified. By tracking the intensity of these bands over time, the progress of the reaction can be followed, and kinetic parameters can be determined spectroscopyonline.comresearchgate.net.

NMR Spectroscopy: In situ NMR spectroscopy is another powerful tool for monitoring reaction progress and identifying transient intermediates rsc.org. By placing an NMR tube containing the reaction mixture directly into the NMR spectrometer, spectra can be acquired at regular intervals. This allows for the direct observation of the disappearance of reactant signals and the appearance of product signals, providing a quantitative measure of the reaction conversion over time. This technique would be particularly useful for studying the iodination of 2,6-dichlorotoluene to form the desired product.

Applications of 2,6 Dichloro 4 Iodotoluene As a Synthon in Advanced Chemical Synthesis

Precursor in Complex Organic Molecule Synthesis

The unique substitution pattern of 2,6-dichloro-4-iodotoluene makes it an attractive starting material for the synthesis of intricate organic molecules. The presence of multiple halogen atoms allows for sequential and site-selective cross-coupling reactions, enabling the introduction of diverse functionalities.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound can be elaborated into various heterocyclic systems.

Triazoles: The formation of 1,2,3-triazoles, often through copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example of click chemistry. While direct synthesis from this compound is not extensively documented, the synthesis of structurally similar compounds provides a clear precedent. For instance, the related compound, (2-azido-1,3-dichloro-5-trifluoromethyl)benzene, readily undergoes 1,3-dipolar cycloaddition with terminal alkynes in the presence of a copper(I) catalyst to yield 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. This suggests that this compound could be converted to the corresponding azide and subsequently used in CuAAC reactions to generate a library of triazole derivatives.

Pyridines: The construction of substituted pyridine rings often relies on transition metal-catalyzed cross-coupling reactions. General methods for pyridine synthesis include the condensation of amines with carbonyl compounds and various cycloaddition strategies. Although direct examples employing this compound are not prevalent in the literature, its iodo-substituent can be readily exploited in palladium-catalyzed reactions such as the Sonogashira coupling with alkynes. The resulting alkynylated intermediate could then undergo cyclization reactions to form pyridine or quinoline ring systems. The reactivity of the C-I bond allows for selective functionalization, leaving the C-Cl bonds available for subsequent transformations.

Natural products and their analogs are a rich source of therapeutic agents. The synthesis of these complex molecules often requires strategically functionalized building blocks. Halogenated aromatic compounds like this compound are valuable in this context due to their utility in powerful carbon-carbon bond-forming reactions such as the Suzuki-Miyaura and Sonogashira couplings. xisdxjxsu.asiaresearchgate.netnih.govorganic-chemistry.orgmdpi.comscilit.com

The selective reactivity of the aryl-iodide bond allows for its preferential coupling with boronic acids (Suzuki-Miyaura) or terminal alkynes (Sonogashira) in the presence of the less reactive aryl-chloride bonds. xisdxjxsu.asiaresearchgate.netnih.govorganic-chemistry.orgmdpi.comscilit.com This sequential functionalization is a key strategy in the convergent synthesis of complex natural product scaffolds. For example, the biaryl or aryl-alkynyl moieties formed from these reactions are common structural motifs in a wide range of biologically active natural products.

| Coupling Reaction | Reactant | Catalyst | Bond Formed | Relevance to Natural Product Analogs |

| Suzuki-Miyaura | Arylboronic acid | Palladium complex | C(sp²) - C(sp²) | Synthesis of biaryl backbones |

| Sonogashira | Terminal alkyne | Palladium/Copper complex | C(sp²) - C(sp) | Introduction of alkynyl functionalities |

Contributions to Materials Science

The unique electronic and structural properties of molecules derived from this compound make it a relevant precursor in the field of materials science, particularly for the development of functional organic materials.

Halogenated aromatic compounds are key monomers in the synthesis of conjugated polymers used in organic electronics. Poly(p-phenylene vinylene) (PPV) and its derivatives are a well-known class of electroluminescent polymers. The synthesis of these materials can be achieved through various precursor routes, including the Gilch polymerization, which involves the base-induced polymerization of α,α'-dihalo-p-xylenes. While not a direct precursor, this compound can be chemically modified to serve as a monomer for similar polymerization reactions, leading to polymers with tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs).

The presence of heavy atoms like iodine and chlorine can influence the photophysical properties of organic materials, such as promoting intersystem crossing, which is relevant for the development of phosphorescent materials for OLEDs.

Stable organic radicals are of interest for their applications in molecular magnetism, spintronics, and as probes in biological systems. Halogenated triphenylmethyl (trityl) radicals are a prominent class of stable, carbon-centered radicals. The synthesis of these radicals often involves Friedel-Crafts reactions of halogenated benzenes with a carbon source like chloroform. While not a direct one-step precursor, this compound can be envisioned as a starting material for the synthesis of asymmetrically substituted trityl radicals. The differential reactivity of the halogens allows for selective functionalization, leading to radicals with tailored electronic and magnetic properties.

Research Applications in Catalysis and Reagent Development

The reactivity of the carbon-halogen bonds in this compound also makes it a useful platform for the development of new catalysts and reagents.

The presence of the aryl iodide functionality allows for the preparation of organometallic reagents. For instance, it can be converted into a Grignard reagent (ArMgCl) or an organolithium reagent (ArLi) through reaction with magnesium or an organolithium compound, respectively. These reagents are powerful nucleophiles and bases in organic synthesis.

Furthermore, the aryl iodide can serve as a precursor for the synthesis of hypervalent iodine reagents. princeton.eduacs.orgnih.govrsc.orgresearchgate.net These compounds are versatile oxidizing agents and can also be used in various functional group transfer reactions. For example, oxidation of this compound could lead to the corresponding (diacetoxyiodo)arene or (dichloroiodo)arene, which are valuable reagents in their own right. princeton.eduacs.orgnih.govrsc.orgresearchgate.net

Generation of Novel Organoiodine Reagents and Catalysts from Derivatives

The presence of the iodine atom in this compound allows it to serve as a precursor for the synthesis of hypervalent iodine compounds. These species, where the iodine atom exists in a higher oxidation state (typically +3 or +5), are prized in modern organic synthesis for their role as mild and selective oxidizing agents, replacing more toxic heavy-metal-based reagents. arkat-usa.org

The general approach to creating these reagents involves the oxidation of the iodoarene. While specific documented examples starting directly from this compound are not prevalent, the established chemistry of iodoarenes provides a clear pathway for its derivatives. The conversion of an iodoarene (ArI) into a hypervalent iodine(III) reagent, such as an aryliodine(III) dichloride (ArICl₂) or an aryliodine(III) diacetate (ArI(OAc)₂), is a fundamental transformation. researchgate.net

For instance, the direct chlorination of an iodoarene with chlorine gas is a standard method to produce the corresponding (dichloroiodo)arene. researchgate.net This suggests that this compound could be converted into 2,6-dichloro-4-(dichloroiodo)toluene . Similarly, oxidation using reagents like peracetic acid in the presence of an acid can yield the diacetate version, 2,6-dichloro-4-(diacetoxyiodo)toluene .

These resulting hypervalent iodine reagents are not merely intermediates but function as powerful reagents in their own right. They can facilitate a wide range of oxidative transformations, including:

Oxidative functionalization of carbonyl compounds and alkenes.

Facilitation of oxidative rearrangements and fragmentations.

Use in transition metal-catalyzed reactions. arkat-usa.org

The electron-withdrawing nature of the two chlorine atoms on the aromatic ring of this compound would influence the reactivity and stability of the derived hypervalent iodine reagents, potentially fine-tuning their oxidizing power and selectivity for specific applications.

Table 1: Potential Hypervalent Iodine(III) Reagents from this compound

| Starting Material | Reagent/Conditions | Potential Product | Reagent Class |

| This compound | Cl₂ | 2,6-Dichloro-4-(dichloroiodo)toluene | Dichloroiodoarene (Oxidant/Chlorinating Agent) |

| This compound | CH₃CO₃H | 2,6-Dichloro-4-(diacetoxyiodo)toluene | Diacetoxyiodoarene (Oxidant) |

| This compound | Selectfluor® | 2,6-Dichloro-4-(difluoroiodo)toluene | Difluoroiodoarene (Fluorinating Agent) |

Ligand Design and Optimization in Transition Metal-Catalyzed Processes

The 2,6-dichloro-4-iodophenyl scaffold, derived from this compound, is a valuable component in the design of specialized ligands for transition metal catalysis. The steric and electronic properties of the ligand are critical for controlling the activity, selectivity, and stability of the metal catalyst. researchgate.net The two chlorine atoms ortho to the point of attachment provide significant steric bulk, which can influence the coordination geometry around the metal center and promote specific reaction pathways, such as reductive elimination in cross-coupling cycles.

A key strategy involves the conversion of this compound into a derivative, such as 2,6-dichloro-4-iodoaniline, which can then be readily incorporated into larger ligand frameworks. A notable example is the synthesis of Schiff base ligands. Research has demonstrated the preparation of the Schiff base 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodophenol . This ligand is synthesized from 2,6-dichloro-4-iodoaniline and 4,6-diiodosalicylaldehyde. researchgate.net

This bidentate ligand, featuring both nitrogen and oxygen donor atoms, can coordinate with various transition metals to form stable complexes. researchgate.net The specific structure of the ligand, with its bulky dichlorinated phenyl group, creates a well-defined coordination environment around the metal ion. This controlled environment is crucial for catalytic performance, influencing substrate approach and product formation.

Studies on the complexes formed with this ligand and various inner transition metals (La(III), Pr(III), Nd(III), etc.) have confirmed a six-coordinate structure where the ligand acts as a neutral bidentate donor. researchgate.net The application of such complexes in catalysis leverages the unique properties imparted by the ligand structure, which originates from the 2,6-dichloro-4-iodophenyl synthon. The design allows for fine-tuning of the catalyst's electronic and steric environment, which is a cornerstone of modern catalyst development.

Table 2: Example of Ligand Synthesis Incorporating the 2,6-Dichloro-4-iodophenyl Moiety

| Precursor Synthon | Reaction Partner | Resulting Ligand | Metal Complex Application |

| 2,6-Dichloro-4-iodoaniline | 4,6-Diiodosalicylaldehyde | 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodophenol | Formation of inner transition metal complexes for potential catalytic use. researchgate.net |

Q & A

Q. What statistical frameworks are recommended for handling outliers in spectroscopic data of this compound?

- Methodology : Apply Grubbs’ test to identify outliers in replicate NMR/GC-MS datasets. Use robust regression (e.g., Huber loss) for kinetic modeling. Cross-validate with independent techniques (e.g., ICP-MS for halogen quantification) .

Q. How can machine learning improve the prediction of reaction yields for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.